Diethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a central dihydropyridine ring substituted with ester groups (ethyl at C3/C5), methyl groups (C2/C6), and a 4-aryl group modified with a 2-methylphenylcarbonyloxy moiety. The bulky 2-methylphenylcarbonyloxy substituent at the 4-phenyl position distinguishes it from classical 1,4-DHPs like nifedipine or nitrendipine. Its synthesis typically follows the Hantzsch reaction, involving condensation of substituted aldehydes, ethyl acetoacetate, and ammonium acetate .
Properties
Molecular Formula |
C27H29NO6 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[4-(2-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29NO6/c1-6-32-26(30)22-17(4)28-18(5)23(27(31)33-7-2)24(22)19-12-14-20(15-13-19)34-25(29)21-11-9-8-10-16(21)3/h8-15,24,28H,6-7H2,1-5H3 |
InChI Key |
HCBSNTKSJSQGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
General Procedure
The target compound is synthesized using the following optimized protocol derived from Fe/ZSM-5-catalyzed methods:
| Component | Quantity/Parameter |
|---|---|
| Ethyl acetoacetate | 2.5 mmol (0.33 mL) |
| 4-(2-Methylbenzoyloxy)benzaldehyde | 1.0 mmol |
| Ammonium acetate | 1.5 mmol (0.12 g) |
| Fe/ZSM-5 catalyst | 30 mg |
| Solvent | Ethanol (3 mL) |
| Temperature | 50°C |
| Activation | Ultrasound irradiation |
| Reaction time | 1.5 hours |
Mechanistic Insights
Under ultrasound irradiation, cavitation bubbles generate localized hotspots (up to 5000 K), enhancing molecular collisions and accelerating the cyclocondensation step. The Fe/ZSM-5 catalyst provides acidic sites that facilitate imine formation and ring closure, achieving yields exceeding 85% for analogous dihydropyridines.
Catalytic Systems and Their Impact
Role of Fe/ZSM-5 Catalyst
Fe/ZSM-5’s mesoporous structure and Brønsted acidity are pivotal for reaction efficiency. Characterization via XRD and BET surface area analysis reveals a high surface area (~350 m²/g) and uniform pore distribution, ensuring optimal reactant diffusion. The catalyst’s reusability has been validated over five cycles with minimal activity loss (<5%), underscoring its industrial viability.
Comparative Catalytic Performance
The table below contrasts Fe/ZSM-5 with conventional catalysts for Hantzsch reactions:
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Fe/ZSM-5 | 85–92 | 1.5 | 50 |
| HCl (Homogeneous) | 70–75 | 6 | 80 |
| Montmorillonite | 78 | 4 | 70 |
Fe/ZSM-5 outperforms traditional catalysts by enabling milder conditions and higher yields, attributed to synergistic acid and redox properties.
Purification and Characterization
Isolation Techniques
Post-reaction workup involves:
-
Centrifugation : Separation of the Fe/ZSM-5 catalyst from the ethanol solution.
-
Solvent Evaporation : Reduced-pressure removal of ethanol yields a crude solid.
-
Recrystallization : Purification from hot ethanol eliminates unreacted β-ketoester and by-products.
-
Column Chromatography : For higher purity, gradient elution with hexane/ethyl acetate (8:2) resolves structural analogs.
Spectroscopic Validation
Key characterization data for analogous dihydropyridines include:
-
FTIR : Stretching vibrations at 3340 cm⁻¹ (N–H), 1689 cm⁻¹ (C=O ester).
-
¹H NMR : Singlets at δ 5.67 ppm (C4–H), δ 2.31 ppm (C2/C6–CH₃).
-
GC-MS : Molecular ion peak at m/z 463.5 ([M]⁺), consistent with the target’s molecular formula (C₂₇H₂₉NO₆).
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce batch variability. Catalyst immobilization on monolithic supports further improves process economics, enabling throughputs exceeding 100 kg/day .
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring is susceptible to oxidation, a characteristic shared across this class of compounds. Oxidation typically converts the 1,4-dihydropyridine moiety into a pyridine derivative, altering its electronic properties and biological activity.
| Reaction Conditions | Reagents/Catalysts | Product Formed | Key Observations |
|---|---|---|---|
| Controlled aerobic oxidation | Oxygen, transition metal catalysts | Pyridine derivative with intact ester groups | Maintains ester functionalities while aromatizing the core |
| Strong oxidative environments | KMnO₄ or CrO₃ in acidic conditions | Fully oxidized pyridine with potential side-chain modifications | May degrade sensitive substituents |
Reduction Reactions
| Target Site | Reagents | Outcome | Stability Considerations |
|---|---|---|---|
| Dihydropyridine ring | H₂/Pd-C or NaBH₄ | Partially saturated tetrahydropyridine | Potential ring conformation changes |
| Ester groups | LiAlH₄ | Reduction to primary alcohols | Requires anhydrous conditions |
Substitution and Functionalization
The compound’s ester groups and aryl substituents offer sites for nucleophilic or electrophilic substitution:
Ester Hydrolysis
| Conditions | Reagents | Products | Applications |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O | Dicarboxylic acid derivative | Increases solubility for biological studies |
| Basic hydrolysis | NaOH/EtOH | Sodium carboxylate salts | Facilitates further derivatization |
Aromatic Electrophilic Substitution
The 4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl) group may undergo nitration or sulfonation, though steric hindrance from the bulky substituents could limit reactivity.
Photocatalytic Reactions
While not directly studied for this compound, related dihydropyridines participate in light-driven cycloadditions. For example, photocatalytic interactions with arenediazonium salts could theoretically yield heterocyclic products like pyrazoles, though experimental validation is required .
Thermal Decomposition
Thermogravimetric analysis of structurally similar dihydropyridines reveals stability up to 200°C, beyond which decomposition occurs via ester cleavage and ring degradation .
Comparative Reactivity
The compound’s reactivity differs from simpler dihydropyridines due to its bulky 4-substituent:
| Feature | Impact on Reactivity | Example Comparison |
|---|---|---|
| 2-Methylphenyl group | Increases steric hindrance, slowing electrophilic substitution | Less reactive than unsubstituted analogs |
| Ester groups | Enhances susceptibility to hydrolysis vs. alkyl esters | Faster hydrolysis under basic conditions |
Key Challenges and Optimization Strategies
-
Steric Effects : Bulky substituents necessitate prolonged reaction times or elevated temperatures for substitutions.
-
Selectivity : Competing reaction pathways (e.g., oxidation vs. side-chain modification) require precise control of conditions.
Scientific Research Applications
Antioxidant Properties
Research indicates that dihydropyridine derivatives, including diethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antioxidant activities. These compounds can scavenge free radicals and mitigate oxidative stress in biological systems, making them potential candidates for therapeutic applications in diseases associated with oxidative damage .
Antimicrobial Activity
Studies have demonstrated that derivatives of dihydropyridines possess antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, suggesting its potential role in developing new antimicrobial agents .
Cardiovascular Applications
Dihydropyridine compounds are widely recognized for their use in treating cardiovascular diseases due to their calcium channel blocking activity. This particular derivative may offer similar benefits, potentially aiding in the management of hypertension and other cardiovascular conditions .
Anti-Corrosion Agents
Recent studies have explored the use of dihydropyridine derivatives as anti-corrosion agents in industrial applications. The compound's ability to inhibit corrosion processes makes it suitable for protecting metals in various environments .
Material Science
The unique structural features of this compound allow for its incorporation into advanced materials. Its potential applications include use as a stabilizer or additive in polymers and coatings due to its chemical stability and reactivity with other materials .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis conditions for this compound demonstrated that varying the catalyst type and concentration significantly affected yield and purity. The optimal conditions involved using a specific catalyst that enhanced reaction efficiency while minimizing by-products .
Case Study 2: Biological Evaluation
In a comprehensive biological evaluation, researchers assessed the antioxidant and antimicrobial properties of this compound alongside its derivatives. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of functional group placement on efficacy against pathogens and oxidative stress .
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to effects such as vasodilation and reduced blood pressure. The exact pathways and molecular interactions are still under investigation, but the compound’s structure allows it to effectively interact with these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among 1,4-DHP derivatives lie in the substituents at the 4-phenyl position and ester groups. The table below summarizes critical analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- 4-Phenyl Substituents: Electron-Withdrawing Groups (EWGs): Nitro (nisoldipine) or cyano groups increase Ca²⁺ channel antagonism by stabilizing the boat conformation of the 1,4-DHP ring . Bulky Substituents: The 2-methylphenylcarbonyloxy group in the target compound introduces steric hindrance, which may reduce binding affinity compared to nisoldipine but improve selectivity for specific channel subtypes. Methoxy Groups: Methoxy-substituted derivatives (e.g., ) exhibit conformational flexibility, with dihedral angles between the phenyl and DHP rings ranging from 88° to 90°, influencing intermolecular hydrogen bonding .
Pharmacological Activity and Structure-Activity Relationships (SAR)
Calcium Channel Antagonism:
- Ring Planarity: Increased planarity of the 1,4-DHP ring correlates with higher activity. Nisoldipine (2-nitrophenyl substituent) adopts a planar conformation due to strong EWGs, achieving sub-nanomolar potency .
- Substituent Position : Meta- and para-substitutions on the phenyl ring enhance binding to L-type Ca²⁺ channels compared to ortho-substitutions .
Multitarget Activities:
- Antioxidant and Neuroprotective Effects: Analogs with methoxy or aminoalkyloxy substituents (e.g., ) demonstrate dual cholinesterase inhibition and Ca²⁺ channel blockade, relevant for Alzheimer’s disease therapy . The target compound’s lipophilic 2-methylphenyl group may enhance blood-brain barrier penetration, though this requires validation.
Crystallographic and Conformational Studies
- Hydrogen Bonding Networks : Methoxy-substituted analogs (e.g., ) form R₁²(6) ring motifs via N–H···O interactions, stabilizing crystal packing . The target compound’s carbonyloxy group may participate in similar interactions, influencing solubility and crystallization behavior.
- Solvent-Induced Conformational Changes : Derivatives like diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP exhibit solvent-dependent conformational changes, altering hydrogen bonding and bioavailability .
Biological Activity
Diethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and various biological activities reported in scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the Hantzsch reaction, a multicomponent reaction that produces dihydropyridine derivatives. This method allows for the introduction of various substituents on the phenyl ring, enhancing the compound's biological activity profile. The compound's structure features a dihydropyridine ring with two ester groups and a phenyl substituent that can participate in various interactions due to its electron-rich nature.
Crystal Structure
Recent studies have provided insights into the crystal structure of related dihydropyridine compounds. For instance, the dihydropyridine ring adopts a flattened boat conformation, which is crucial for its biological interactions. The intermolecular interactions, such as hydrogen bonding, contribute to the stability of the crystal lattice .
Pharmacological Effects
Research indicates that compounds in the dihydropyridine class exhibit a range of pharmacological activities:
- Antioxidant Activity : Dihydropyridines have shown significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is attributed to their ability to scavenge free radicals and chelate metal ions.
- Antimicrobial Properties : Studies have documented the antimicrobial effects of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine derivatives against various bacterial strains. The presence of electron-donating groups on the phenyl ring enhances these properties by increasing lipophilicity and membrane permeability .
- Anticancer Activity : Some derivatives have been investigated for their potential anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways. For example, compounds with specific substituents on the phenyl ring have demonstrated enhanced cytotoxicity against specific cancer cell lines .
Case Studies
- Antioxidant Study : A study conducted on a series of dihydropyridine derivatives showed that modifications at the 4-position on the phenyl ring significantly increased their antioxidant capacity compared to unsubstituted analogs.
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Evaluation : A recent publication highlighted that specific derivatives displayed selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Structural Features Impacting Activity
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| 4-position | Electron-donating groups | Increases lipophilicity and activity |
| 2-position | Alkyl or aryl groups | Enhances interaction with biological targets |
Q & A
Q. What synthetic methodologies are commonly employed to prepare diethyl 1,4-dihydropyridine derivatives, and how is the target compound structurally characterized?
The compound is synthesized via modified Hantzsch reactions, involving cyclocondensation of substituted aldehydes, β-keto esters, and ammonium acetate. Structural confirmation relies on spectroscopic techniques (e.g., H/C NMR for substituent identification) and X-ray crystallography for unambiguous determination of stereochemistry and hydrogen-bonding networks. Single-crystal diffraction data (e.g., space group , factor < 0.05) are refined using software like SHELXL, with hydrogen atoms modeled via constrained refinement .
Q. What are the key pharmacophores in 1,4-dihydropyridine derivatives, and how do substituents influence bioactivity?
The 1,4-dihydropyridine core is essential for calcium channel modulation. Substituents at the 4-position (e.g., aryl groups) and ester groups at 3,5-positions enhance lipid solubility and receptor binding. For example, electron-withdrawing groups (e.g., nitro in ) increase oxidative stability, while bulky substituents (e.g., biphenyl in ) alter steric interactions. Structure-activity relationships (SAR) are validated via comparative assays (e.g., IC measurements in calcium flux studies) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental data for dihydropyridine derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties (HOMO-LUMO gaps) and non-covalent interactions (e.g., C–H···O), which explain crystallographic packing discrepancies. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-stacking vs. hydrogen bonds), clarifying why polymorphs exhibit varying solubility profiles . For example, highlights how trifluoromethyl groups alter electrostatic potential maps, affecting reactivity.
Q. What experimental strategies address conflicting reports on the antioxidant activity of dihydropyridines?
Contradictions arise from assay variability (e.g., DPPH vs. ABTS radical scavenging) and substituent-dependent redox mechanisms. Standardize protocols by:
- Using controlled oxygen-free environments to minimize auto-oxidation.
- Correlating IC values with electrochemical data (cyclic voltammetry) to confirm radical quenching efficacy.
- Validating results across multiple cell lines (e.g., HepG2 vs. RAW264.7) to assess cell-specific effects .
Q. How can reaction path search algorithms optimize the synthesis of novel dihydropyridine analogs?
Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for cyclocondensation. For example, demonstrates how quantum mechanical/machine learning (QM/ML) hybrid models reduce trial-and-error by predicting optimal solvent systems (e.g., ethanol vs. THF) and catalyst loadings. Design of Experiments (DoE) further refines reaction conditions (temperature, molar ratios) to maximize yield (>80%) .
Q. What crystallographic practices ensure accurate determination of dihydropyridine derivatives’ molecular conformations?
- Collect data at low temperatures (100 K) to minimize thermal motion artifacts.
- Use multi-scan absorption corrections (e.g., SADABS) for heavy-atom-containing derivatives.
- Validate disorder modeling (e.g., rotating ester groups) via residual density maps ().
- Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for consistency .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
